molecular formula C9H7F3N2O2 B2955872 (2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 444-93-9

(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2955872
CAS RN: 444-93-9
M. Wt: 232.162
InChI Key: SSAHMDMEYZOZLN-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7F3N2O2 . It is a versatile substance used in various scientific research, with applications ranging from pharmaceutical studies to material synthesis.


Molecular Structure Analysis

The molecular structure of “(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide” is defined by its molecular formula, C9H7F3N2O2 . The exact arrangement of these atoms and their bonds can be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Cyclization and Chemical Synthesis

(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide is involved in novel chemical synthesis processes. For instance, it participates in cyclization reactions to form benzofused lactams, offering a new route to these compounds. Such reactions are crucial for creating complex molecular structures used in medicinal chemistry and drug development (Fante, Soro, Siaka, Marrot, & Coustard, 2014).

Chemical Modification and Analysis Techniques

This compound is also pivotal in chemoselective acetylation processes, highlighting its utility in synthesizing intermediates for antimalarial drugs. Such chemoselective modifications are crucial for developing targeted therapeutic agents with improved efficacy and reduced side effects (Magadum & Yadav, 2018).

Advancements in Analytical Chemistry

Furthermore, the compound's derivatives, like AMACE1, showcase its application in enhancing analytical chemistry techniques, particularly in the trace organic analysis. This highlights its role in developing more sensitive and accurate methods for detecting and quantifying organic compounds in various samples (Lu & Giese, 2000).

Green Chemistry and Drug Discovery

It also plays a significant role in green chemistry, particularly in the environmentally friendly synthesis of potential analgesic and antipyretic agents. This underscores its importance in sustainable practices and drug discovery, emphasizing the shift towards more eco-conscious methodologies in pharmaceutical research (Reddy, Reddy, & Dubey, 2014).

properties

IUPAC Name

(2E)-2-hydroxyimino-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-1-2-4-7(6)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAHMDMEYZOZLN-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide

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